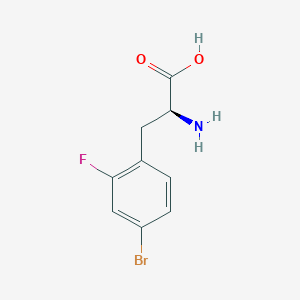

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a bromine and fluorine-substituted phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, such as halogen substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine or fluorine sources). The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research indicates that it may interact with specific molecular targets, influencing biochemical pathways associated with various diseases. Notably, it has been studied for its role in modulating the FPRL-1 receptor, which is implicated in inflammatory responses and ocular diseases such as age-related macular degeneration and uveitis .

Biochemical Studies

Due to its structural characteristics, this compound can be utilized to study protein interactions and enzyme functions. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are employed to elucidate these interactions, which are crucial for understanding drug-receptor dynamics .

Neuroscience Research

The compound's influence on neurotransmitter systems makes it a candidate for studies related to neuropharmacology. Its ability to modulate receptor activity can provide insights into treatments for neurological disorders.

Case Studies

Mécanisme D'action

The mechanism by which (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in biochemical processes and cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid include other halogenated amino acids and phenylalanine derivatives. Examples include:

- (2S)-2-amino-3-(4-bromophenyl)propanoic acid

- (2S)-2-amino-3-(4-fluorophenyl)propanoic acid

- (2S)-2-amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Activité Biologique

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid, commonly referred to as a bromo-fluoro phenyl derivative, is a compound with notable biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H10BrFNO2

- Molecular Weight : 262.08 g/mol

- CAS Number : 1213206-88-2

This compound features a chiral center at the second carbon, which contributes to its biological activity and specificity in interactions with biological targets.

Research indicates that this compound may function as an antagonist or modulator of specific neurotransmitter receptors. Its structural characteristics suggest potential interactions with glutamate receptors, particularly the NMDA receptor subtype, which is pivotal in synaptic plasticity and memory function.

2. Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives of bromo-fluoro phenyl compounds have shown promising antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with MIC values indicating significant inhibition of growth in pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Experimental Data

-

Neuroprotection Studies :

- A study evaluated the neuroprotective effects of related compounds in animal models of stroke. Results indicated a reduction in neuronal death when treated with bromo-fluoro derivatives, suggesting a protective role against ischemic damage.

- Antimicrobial Testing :

Data Table: Biological Activity Summary

Safety and Toxicology

While this compound has shown potential therapeutic benefits, safety assessments are crucial. The compound has been classified as having low toxicity based on available data; however, it can cause eye irritation upon contact and should be handled with care . Long-term exposure effects remain largely uncharacterized, warranting further investigation.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJFVIRBPSXVRP-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.